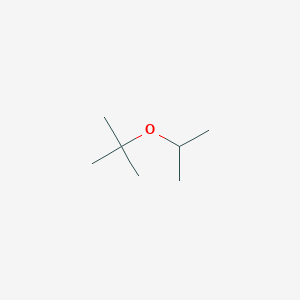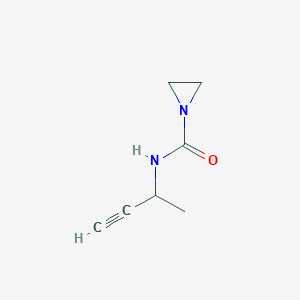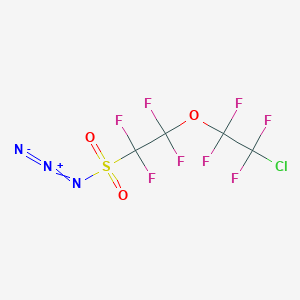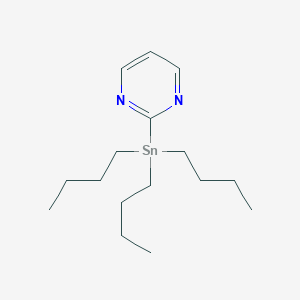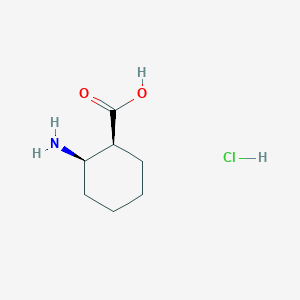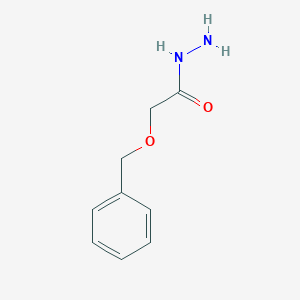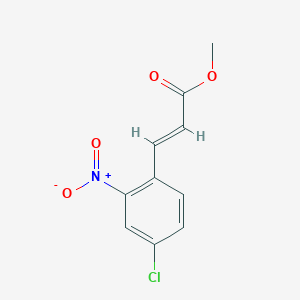
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate, commonly known as MCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCP is a yellow crystalline powder with a molecular formula of C11H8ClNO4 and a molecular weight of 251.64 g/mol.
作用機序
The mechanism of action of MCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MCP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. MCP has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the immune response and inflammation.
Biochemical and Physiological Effects:
MCP has been found to have various biochemical and physiological effects on the body. Studies have shown that MCP can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MCP has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, MCP has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause cellular damage.
実験室実験の利点と制限
MCP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a high degree of stability, which makes it suitable for long-term storage. However, one limitation is that it is highly toxic and should be handled with care. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on the body.
将来の方向性
There are several future directions for the research and development of MCP. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a pesticide for crop protection. Additionally, MCP can be used as a precursor for the synthesis of various materials with unique properties. Therefore, further research is needed to fully understand the potential applications of MCP in various fields.
Conclusion:
Methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate is a chemical compound that has shown potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively easy, and it has several advantages and limitations for lab experiments. MCP has various biochemical and physiological effects on the body, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of MCP in various fields.
合成法
MCP can be synthesized through the reaction between 4-chloro-2-nitrobenzaldehyde and methyl acrylate in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The product is then purified through recrystallization to obtain pure MCP.
科学的研究の応用
MCP has shown potential applications in various fields such as medicine, agriculture, and material science. In medicine, MCP has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that MCP can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, MCP has been used as a pesticide to control pests and diseases in crops. In material science, MCP has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and nanoparticles.
特性
CAS番号 |
150869-41-3 |
|---|---|
製品名 |
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate |
分子式 |
C10H8ClNO4 |
分子量 |
241.63 g/mol |
IUPAC名 |
methyl (E)-3-(4-chloro-2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)6-9(7)12(14)15/h2-6H,1H3/b5-3+ |
InChIキー |
KBPOGSQDGOJYTG-HWKANZROSA-N |
異性体SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
正規SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



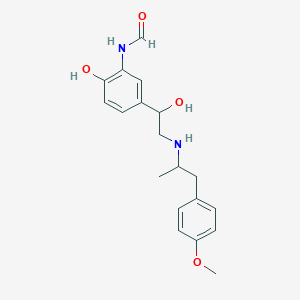

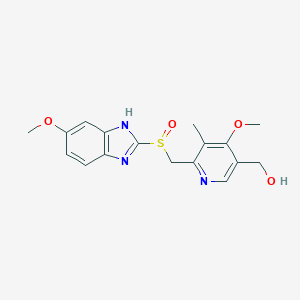
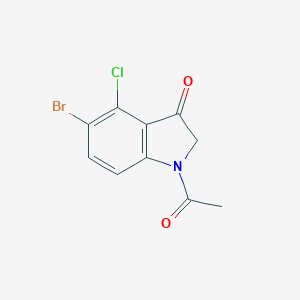
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
